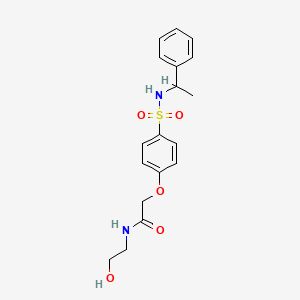
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMQ-TFA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular processes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to affect the expression of various genes involved in cellular processes such as DNA repair and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in lab experiments is its ability to selectively inhibit various cellular processes. This makes it a useful tool for investigating the role of specific enzymes and genes in cellular processes. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. One area of research is the development of new cancer therapies based on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new anticancer agents. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in the treatment of neurodegenerative diseases. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has neuroprotective properties, which may make it a useful tool for the development of new therapies for these diseases. Finally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide and its potential applications in various areas of scientific research.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis typically involves the reaction of 8-hydroxyquinoline with para-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with benzyl chloride. The final step involves the reaction of the benzylated intermediate with trifluoroacetic acid to yield N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a complex process, but it can be carried out with high yield and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is in the field of cancer research. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-5-7-18-14-19(23(28)25-22(16)18)15-26(20-8-3-2-4-9-20)24(29)17-10-12-21(13-11-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPMDCWBBFDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)





![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


